rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane
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Overview
Description
rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the methoxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
- rel-(1R,5S,6S)-6-Hydroxy-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate
Comparison: Compared to similar compounds, rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane stands out due to its unique methoxy and phenyl substituents. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1R,5S,7S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H15NO2/c1-14-13-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+,12+/m0/s1 |
InChI Key |
VHZHCGNREISYPO-QJPTWQEYSA-N |
Isomeric SMILES |
CON1[C@@H]2COC[C@@H]2[C@H]1C3=CC=CC=C3 |
Canonical SMILES |
CON1C2COCC2C1C3=CC=CC=C3 |
Origin of Product |
United States |
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